N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and esterification. The process begins with the protection of the cysteine thiol group using a benzyloxycarbonyl (Cbz) group. This is followed by the acylation of the amino group with an acetamido group. The final step involves the esterification of the carboxyl group with methanol under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields an amino group .
Scientific Research Applications
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-5-(3-acetamido-6-hydroxyphenyl)cysteine Methyl Ester
- N-Benzyloxycarbonyl-5-(3-acetamido-6-methoxyphenyl)cysteine Methyl Ester
- N-Benzyloxycarbonyl-5-(3-acetamido-6-ethoxyphenyl)cysteine Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester is unique due to its specific structural features, such as the benzyloxycarbonyl and acetamido groups, which confer distinct chemical and biological properties. These features make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-(5-acetamido-2-phenylmethoxyphenyl)sulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFYPRDXJFAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390765 | |
Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37398-28-0 | |
Record name | S-[5-(Acetylamino)-2-(phenylmethoxy)phenyl]-N-[(phenylmethoxy)carbonyl]cysteine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37398-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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